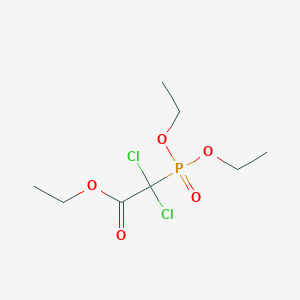

Triethyl 2,2-dichloro-2-phosphonoacetate

Descripción

Significance of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds have become indispensable in modern organic synthesis due to their diverse reactivity and wide-ranging applications. chemicalbook.comtcichemicals.com They are integral to a variety of transformations, including the Nobel Prize-winning Wittig reaction and its numerous modifications, which have revolutionized the synthesis of alkenes. tcichemicals.com Beyond olefination reactions, organophosphorus compounds serve as crucial ligands in transition-metal catalysis, enabling a vast array of cross-coupling reactions. tcichemicals.comwikipedia.org Their utility also extends to their use as flame retardants, plasticizers, and key intermediates in the synthesis of pharmaceuticals and agrochemicals. tcichemicals.comenamine.net The phosphorus atom's ability to exist in multiple oxidation states and coordination environments contributes to the rich and varied chemistry of these compounds. enamine.netorganic-chemistry.org

Overview of Phosphonoacetate Derivatives as Versatile Synthetic Tools

Within the broad family of organophosphorus compounds, phosphonoacetate derivatives, particularly phosphonate (B1237965) esters, hold a prominent position. wikipedia.orgenamine.net These compounds are most famously employed in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate carbanions. enamine.netwikipedia.org The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that is easily separated from the desired alkene product. enamine.netrsc.org This facilitates product purification and often leads to higher yields. Triethyl phosphonoacetate is a commonly used reagent in HWE reactions, serving as a reliable precursor to a stabilized phosphonate anion. chemicalbook.comrsc.org

Specific Context of Triethyl 2,2-dichloro-2-phosphonoacetate within Dihalogenated Phosphonoacetates

This compound belongs to the subclass of dihalogenated phosphonoacetates. The presence of the two chlorine atoms on the α-carbon significantly influences the reagent's reactivity. These electron-withdrawing groups increase the acidity of the α-proton, facilitating the formation of the corresponding carbanion under milder basic conditions compared to its non-halogenated counterpart. This enhanced reactivity makes it a valuable tool for specific synthetic transformations. Triethyl 2-chloro-2-phosphonoacetate is a related monochlorinated analog that also finds use in organic synthesis. organic-chemistry.org

Historical Development and Mechanistic Evolution of Horner-Wadsworth-Emmons Olefination and its Variants

The foundation of modern olefination chemistry was laid by Georg Wittig in 1954 with the discovery of the reaction between phosphonium (B103445) ylides and carbonyl compounds. tcichemicals.com In 1958, Leopold Horner reported a modification using phosphonate-stabilized carbanions. tcichemicals.comenamine.net This was further developed and defined by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comenamine.net The HWE reaction typically favors the formation of (E)-alkenes. enamine.net The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. enamine.net The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. enamine.net Over the years, numerous variations of the HWE reaction have been developed to control the stereochemical outcome, including the Still-Gennari modification which provides access to (Z)-alkenes. organicchemistrydata.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2-dichloro-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIZABWIGNVQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393920 | |

| Record name | SBB057702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5823-12-1 | |

| Record name | SBB057702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2,2-dichloro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Insights of Triethyl 2,2 Dichloro 2 Phosphonoacetate Reactivity

Participation in Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with high stereoselectivity. wikipedia.orgyoutube.com The introduction of one or more chlorine atoms at the α-carbon significantly influences the formation, stability, and reactivity of the crucial carbanion intermediate.

The initial and essential step of the HWE reaction is the generation of a phosphonate (B1237965) carbanion. wikipedia.org For phosphonates possessing an α-proton, such as Triethyl 2-chloro-2-phosphonoacetate, this is achieved by deprotonation with a suitable base. wikipedia.orgsigmaaldrich.com The acidity of this α-proton is substantially increased by the presence of three electron-withdrawing groups: the phosphonate (P=O), the ester (C=O), and the chlorine atom.

The stability of the resulting carbanion is a critical factor in its formation and subsequent reactivity. This stability is governed by several factors:

Inductive Effect : The electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect (-I effect), which helps to delocalize and stabilize the negative charge on the adjacent carbon. Halogens generally stabilize carbanions, with the effect being significant for chlorine. siue.edu

Resonance/Delocalization : The negative charge is further stabilized by delocalization into the adjacent phosphonate and ester groups. siue.eduyoutube.com The p-orbitals of the carbanion overlap with the d-orbitals of the phosphorus atom and the π-system of the carbonyl group, spreading the charge over a larger area. siue.edu

Species like the carbanion derived from Triethyl 2-chloro-2-phosphonoacetate are more stable than their non-halogenated counterparts due to these combined effects. This increased stability means that weaker bases can sometimes be employed for their formation compared to less activated phosphonates.

Once formed, the dichlorophosphonate carbanion acts as a potent nucleophile. youtube.com The rate-limiting step of the HWE reaction is typically the nucleophilic attack of this carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition results in the formation of a tetrahedral alkoxide intermediate.

Following the initial nucleophilic addition, the negatively charged oxygen of the alkoxide intermediate attacks the electrophilic phosphorus atom in an intramolecular cyclization. This step forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com The formation of this intermediate is a key mechanistic step that precedes the final elimination to the alkene product. The mechanism involves reversible steps for the carbanion addition and oxaphosphetane formation, which allows for equilibration between diastereomeric intermediates. wikipedia.orgbohrium.com

The final step of the HWE reaction is the decomposition of the oxaphosphetane intermediate. This occurs via a syn-elimination pathway, where the C-O and C-P bonds break concurrently to form the new C=C double bond of the alkene product and a phosphate (B84403) byproduct. youtube.com The stereochemistry of the final alkene is determined by the geometry of the oxaphosphetane from which it is formed.

The primary byproduct of the reaction is a dialkyl phosphate salt, for instance, diethyl phosphate when using a triethyl phosphonoacetate derivative. A significant advantage of the HWE reaction is that this phosphate byproduct is typically water-soluble, allowing for simple removal from the organic reaction mixture by aqueous extraction. wikipedia.orgorganic-chemistry.org

Regiochemical and Stereochemical Control in Olefination Reactions

A major strength of the HWE reaction is the high degree of control it offers. The reaction is completely regioselective, with the double bond forming exclusively at the position of the original carbonyl group. wikipedia.org Furthermore, the stereochemical outcome (E/Z ratio) can be effectively controlled by modifying the phosphonate reagent and the reaction conditions. nih.govnumberanalytics.com

The classical HWE reaction, particularly with stabilized phosphonates (those bearing an α-electron-withdrawing group), generally exhibits a strong preference for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is the result of thermodynamic control over the reaction pathway.

The key steps leading to the oxaphosphetane are reversible. wikipedia.org This allows the diastereomeric intermediates to equilibrate to the most thermodynamically stable arrangement. The transition state leading to the (E)-alkene is favored because it minimizes steric repulsion between the larger substituents on the developing double bond. The aldehyde's R-group and the phosphonate's ester group are positioned anti to each other in the most stable oxaphosphetane precursor, which then collapses to form the (E)-alkene. organic-chemistry.org Reactions involving α-halo phosphonates, such as Triethyl 2-chloro-2-phosphonoacetate, are also known to produce α-halo-α,β-unsaturated esters with high E-selectivity under standard HWE conditions. organic-chemistry.org

While the classical HWE reaction is excellent for preparing (E)-alkenes, the synthesis of (Z)-alkenes often requires modified conditions. The most prominent of these is the Still–Gennari olefination. nih.govnumberanalytics.comnumberanalytics.com This modification inverts the typical stereoselectivity to strongly favor the (Z)-isomer by shifting the reaction from thermodynamic to kinetic control. nih.gov

The key features of the Still–Gennari modification are:

Modified Phosphonate Reagent : The ethyl or methyl groups on the phosphorus are replaced with strongly electron-withdrawing groups, such as 2,2,2-trifluoroethyl groups. nih.govnumberanalytics.com This increases the electrophilicity of the phosphorus atom and the acidity of the α-proton.

Reaction Conditions : The reaction is performed at low temperatures (e.g., -78 °C) using a strong, non-coordinating base, typically potassium hexamethyldisilazide (KHMDS), in the presence of a crown ether like 18-crown-6 (B118740). nih.govharvard.edu

The electron-withdrawing groups on the phosphonate accelerate the rate of oxaphosphetane elimination. wikipedia.orgnrochemistry.com Under these kinetic conditions, the less stable syn-intermediate, which forms faster, eliminates rapidly and irreversibly to yield the (Z)-alkene before it has a chance to equilibrate to the more stable anti-intermediate. nih.gov This strategy is highly effective for producing (Z)-α,β-unsaturated esters. researchgate.netnih.gov While originally developed with trifluoroethyl phosphonates, the principles can be applied to other systems, including dichlorophosphonoacetates, to control the stereochemical outcome. nih.govresearchgate.net

Examination of Ando Conditions with Diaryl Phosphonates for Z-Selectivity

The Ando modification of the Horner-Wadsworth-Emmons (HWE) reaction is a highly regarded strategy for achieving high Z-selectivity in olefination reactions. This method specifically employs phosphonates with electron-deficient diaryl groups, such as bis(o-methylphenyl) or other substituted aryl esters. These aryl groups are crucial for accelerating the elimination of the oxaphosphetane intermediate in a manner that favors the formation of the Z-alkene.

However, the application of Ando conditions to Triethyl 2,2-dichloro-2-phosphonoacetate is conceptually inconsistent for two primary reasons:

Reagent Structure: The subject compound is a diethyl phosphonate, not a diaryl phosphonate, which is the cornerstone of the Ando modification.

Product Geometry: The HWE reaction of this compound with an aldehyde yields a 1,1-dichloroalkene . This type of alkene, being geminally disubstituted at one of the sp² carbons, does not possess geometric isomers (E or Z).

Therefore, an examination of Ando conditions for promoting Z-selectivity is not applicable to the primary olefination products derived from this specific reagent.

Influence of Reaction Parameters on Stereoselectivity (e.g., Base Identity, Solvent Effects, Metal Cation Effects, Crown Ether Additives)

In typical Horner-Wadsworth-Emmons reactions that can produce a mixture of E and Z isomers, several reaction parameters are known to critically influence the stereochemical outcome. wikipedia.org These factors modulate the stability and equilibration of the reaction intermediates. wikipedia.org

Base Identity: The choice of base can affect the cation and the aggregation state of the phosphonate anion. Strong, non-coordinating bases are often used.

Solvent Effects: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common. The solvent influences the solubility of intermediates and the dissociation of ion pairs.

Metal Cation Effects: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) from the base can influence the geometry of the intermediate oxaphosphetane through chelation. Studies on other phosphonates have shown that lithium salts tend to favor E-alkene formation more than potassium salts. wikipedia.org

Crown Ether Additives: Crown ethers like 18-crown-6 are often added, particularly with potassium bases (e.g., KHMDS). They sequester the metal cation, creating a more "naked" and reactive anion, which can alter the reaction pathway and favor the kinetic Z-product in certain HWE systems (e.g., Still-Gennari modification).

While these parameters are crucial for controlling stereoselectivity in many HWE reactions, their influence on the stereoselectivity of reactions involving this compound is moot for the reason mentioned previously: its primary HWE product is a 1,1-dichloroalkene, which has no E/Z isomers. The reaction conditions will affect the reaction rate and yield, but not the geometric isomerism of the resulting gem-dichloroalkene.

Alternative Carbon-Carbon Bond Forming Transformations

While the Horner-Wadsworth-Emmons reaction is the principal transformation for this compound, the corresponding carbanion could theoretically participate in other C-C bond-forming reactions. However, applications of this specific dichlorinated reagent in the following transformations are not well-documented, likely due to the steric hindrance and electronic effects of the two chlorine atoms on the nucleophilic carbon. The following sections describe the general mechanisms of these reactions as they apply to phosphonate-stabilized nucleophiles.

Michael Addition Conjugate Reactivity

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). frontiersin.org The phospha-Michael addition, which uses a phosphorus-centered nucleophile, is a well-established method for forming C-P or C-C bonds. rsc.org

The general mechanism involves:

Formation of the phosphonate carbanion via deprotonation with a suitable base.

Nucleophilic attack of the carbanion at the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final adduct.

While a variety of H-phosphonates and other stabilized phosphonate carbanions participate in this reaction, specific examples detailing the use of the sterically demanding carbanion from this compound are not widely reported in the literature. rsc.orgnih.gov

Table 1: General Conditions for Phospha-Michael Addition

Click to view interactive table

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Typical Product |

| Dialkyl Phosphonate | α,β-Unsaturated Ester | DBU, NaH, Lewis Acids | THF, Acetonitrile, Solvent-free | β-Phosphonopropanoate |

| Dialkyl Phosphonate | α,β-Unsaturated Ketone | Strong bases, Lewis Acids | Dioxane, THF | γ-Ketophosphonate |

| Dialkyl Phosphonate | Acrylonitrile | Basic Catalysts | Acetonitrile | β-Cyanophosphonate |

Tsuji-Trost Type Allylic Alkylations

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate, typically an allyl acetate (B1210297) or carbonate. enamine.netwikipedia.org The reaction allows for the allylation of a wide range of soft nucleophiles. organic-chemistry.org Phosphonate-stabilized carbanions can, in principle, serve as nucleophiles in this transformation.

The catalytic cycle generally proceeds as follows:

Coordination of a Pd(0) catalyst to the allylic leaving group. wikipedia.org

Oxidative addition to form a π-allyl-Pd(II) complex. wikipedia.org

Nucleophilic attack by the phosphonate carbanion on the π-allyl complex.

Reductive elimination to release the alkylated product and regenerate the Pd(0) catalyst.

The use of phosphine (B1218219) ligands is critical for modulating the catalyst's activity and selectivity. wikipedia.org Although this is a powerful C-C bond-forming method, its application using the carbanion of this compound as the nucleophile is not commonly documented.

Intramolecular Heck-type Cyclizations and Isomerization Processes

The intramolecular Heck reaction is a powerful palladium-catalyzed method for constructing carbocyclic and heterocyclic ring systems. youtube.comchim.it The reaction involves the coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. youtube.com If a molecule were synthesized to contain both a this compound moiety and a tethered aryl/vinyl halide and alkene, it could theoretically undergo such a cyclization.

The general mechanism involves oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by migratory insertion of the tethered alkene, and finally β-hydride elimination to form the cyclic product and regenerate the catalyst. libretexts.org

A related process is olefin isomerization, which can sometimes compete with or follow the Heck reaction. chim.it This occurs via a palladium-hydride intermediate that can add back to the newly formed double bond and eliminate to form a more thermodynamically stable isomer. libretexts.org There are no specific reports of intramolecular Heck reactions or controlled isomerization processes involving substrates derived from this compound in the reviewed literature.

Intramolecular Aryne-ene Reactions

The aryne-ene reaction is a pericyclic process where an aryne (an enophile) reacts with an alkene that has an allylic hydrogen (the ene donor). nih.gov Intramolecular versions of this reaction can be used to construct complex, fused ring systems. The reaction is typically initiated by generating a highly reactive aryne intermediate, often from an o-silylaryltriflate precursor. nih.gov

While phosphates have been shown to act as arynophiles (reacting with arynes), the participation of phosphonate-stabilized carbanions or the phosphonate group itself in intramolecular aryne-ene reactions is not a standard or documented transformation. nih.gov The chemistry of arynes is distinct, and their reactions with phosphonate-containing substrates in an ene-type fashion have not been established for this compound.

Other Characteristic Reactivity Profiles

The reactivity of organophosphorus compounds is diverse, often influenced by the nature of the substituents on the carbon atom alpha to the phosphorus center. In the case of this compound, the presence of two chlorine atoms on the α-carbon is expected to significantly impact its chemical behavior. However, detailed studies on specific reaction pathways for this particular compound are not extensively documented in publicly available scientific literature.

A thorough review of chemical literature and reaction databases does not yield specific examples of heterocyclization pathways involving this compound as a key building block. While related phosphonate reagents are widely used in the synthesis of various heterocyclic systems, the unique electronic and steric properties imparted by the gem-dichloro substitution appear to limit its documented applications in this area. The reactivity of the dichloromethylene group might lead to complex reaction mixtures or favor pathways other than direct cyclization under standard conditions. Further research would be necessary to explore and delineate potential routes to heterocyclic structures from this reagent.

The carbon-phosphorus (C-P) bond in phosphonates is known for its considerable stability, being resistant to hydrolysis under both acidic and basic conditions where phosphate esters (P-O-C) would readily cleave. This stability is a hallmark of the phosphonate functional group.

However, cleavage of the C-P bond is not impossible and can be achieved under specific and often forcing conditions. For instance, in biological systems, specialized enzymes such as C-P lyases can break this robust bond to metabolize phosphonates. In synthetic chemistry, while not a common transformation, P-C bond cleavage can occur during certain reactions, such as in the thermal decomposition of some phosphonates when used as flame retardants, a process that can involve radical mechanisms.

There is no specific data in the reviewed literature detailing the conditions or mechanistic insights for the P-C bond cleavage of triethyl 2,2-dichloro-

Applications in Advanced Organic Synthesis and Natural Product Total Synthesis

Construction of α,β-Unsaturated Esters and Carbonyl Compounds

The HWE reaction employing phosphonate (B1237965) reagents is a widely used and reliable method for the synthesis of α,β-unsaturated esters and other carbonyl compounds. researchgate.net The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. youtube.com The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. researchgate.net

The general Horner-Wadsworth-Emmons reaction proceeds as follows:

Deprotonation of the phosphonate to form a carbanion.

Nucleophilic attack of the carbanion on a carbonyl compound.

Formation of an oxaphosphetane intermediate.

Elimination to yield an alkene and a phosphate ester. youtube.com

The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of the (E)-alkene, particularly with unstabilized ylides. wikipedia.org However, the use of stabilized phosphonates and specific reaction conditions can influence the stereoselectivity.

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Influence on Stereoselectivity |

| Phosphonate Reagent | The structure of the phosphonate, including the nature of the ester groups and α-substituents, can significantly impact the E/Z ratio of the product. |

| Base | The choice of base (e.g., NaH, KHMDS, LiCl/DBU) can affect the kinetics and thermodynamics of the reaction, thereby influencing stereoselectivity. acs.orgacs.org |

| Solvent | The polarity and coordinating ability of the solvent can alter the reaction pathway and the stability of intermediates. |

| Temperature | Higher reaction temperatures generally favor the thermodynamically more stable (E)-isomer. wikipedia.org |

| Carbonyl Substrate | The steric and electronic properties of the aldehyde or ketone substrate play a role in the facial selectivity of the initial nucleophilic attack. |

This table summarizes general factors that can be manipulated to control the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.

While direct examples of the stereocontrolled synthesis of α-enones using triethyl 2,2-dichloro-2-phosphonoacetate are not extensively documented, the principles of the Horner-Wadsworth-Emmons reaction can be extended to this application. By employing a phosphonate reagent with an α-keto functionality or a synthetic equivalent, it is possible to construct α,β-unsaturated ketones. The stereocontrol of the resulting enone would be subject to the same factors that influence the stereoselectivity of HWE reactions with other aldehydes and ketones. The presence of the two chlorine atoms on the phosphonate reagent could introduce unique steric and electronic effects that may influence the stereochemical outcome, potentially offering a handle for achieving high levels of stereocontrol in the synthesis of specific α-enones.

Introduction of Diverse Phosphorus-Containing Functional Groups

This compound and related compounds are valuable precursors for the synthesis of a variety of molecules containing phosphorus. This is particularly important for the development of compounds with potential biological activity, as the phosphonate group can act as a stable mimic of a phosphate or carboxylate group.

The reactivity of the dichlorophosphonoacetate scaffold allows for the synthesis of various functionalized phosphonate derivatives. The chlorine atoms can potentially be displaced by nucleophiles, or the ester group can be modified to introduce different functionalities. These transformations can lead to a diverse library of phosphonate-containing molecules with tailored properties. For example, related α-aminophosphine oxides and phosphonates have been prepared through the addition of nucleophiles to 2H-azirine derivatives, showcasing the versatility of phosphonate precursors in generating functionalized phosphorus compounds. nih.gov

α-Aminophosphonic acids are important structural analogs of α-amino acids and often exhibit interesting biological activities, including roles as enzyme inhibitors. nih.govic.ac.uk The synthesis of these compounds is a significant area of research in medicinal chemistry. sciforum.netresearchgate.net While direct conversion of this compound to α-aminophosphonic acids is not a standard route, its structural motifs can be found in precursors for their synthesis. More general methods for synthesizing α-aminophosphonic acids often involve the Kabachnik-Fields reaction or the Pudovik reaction, which condense an amine, a carbonyl compound, and a phosphite (B83602). sciforum.net However, the development of new synthetic strategies starting from highly functionalized phosphonates like the title compound remains an area of interest.

Table 2: Common Synthetic Routes to α-Aminophosphonic Acids

| Reaction | Description |

| Kabachnik-Fields Reaction | A one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite. sciforum.net |

| Pudovik Reaction | The addition of a dialkyl phosphite to a pre-formed imine. sciforum.net |

| From α-Amino Acids | Stereoselective transformation of α-amino acids into their phosphonic acid analogs. nih.gov |

This table outlines established methods for the synthesis of α-aminophosphonic acids, which are key targets in medicinal chemistry.

Strategic Roles in Complex Natural Product Total Synthesis

The Horner-Wadsworth-Emmons reaction is a powerful tool in the total synthesis of complex natural products, many of which feature macrocyclic or other intricate structural elements. thieme-connect.comyoutube.com The reliability and stereoselectivity of the HWE reaction make it suitable for key bond-forming events, including the closure of large rings. thieme-connect.comacs.org

The intramolecular Horner-Wadsworth-Emmons (HWE) reaction is a well-established and effective method for the synthesis of macrocycles, including macrolactones. acs.orgnih.gov This strategy involves a precursor molecule containing both a phosphonate group and a carbonyl group (typically an aldehyde), which upon reaction under high dilution conditions, can undergo intramolecular cyclization to form a large ring. acs.orgnih.gov The stereoselectivity of the newly formed double bond within the macrocycle can often be controlled by the choice of the phosphonate reagent and the reaction conditions. acs.orgacs.orgnih.gov

While there are no specific examples in the literature detailing the use of this compound in macrocyclization or macrolactonization reactions, its structural features suggest a potential for such applications. An appropriately designed linear precursor containing the dichlorophosphonoacetate moiety at one terminus and an aldehyde at the other could, in principle, undergo an intramolecular HWE reaction to form a macrocycle. The presence of the two chlorine atoms on the α-carbon would likely influence the reactivity and stereoselectivity of the cyclization, potentially offering a unique handle for controlling the geometry of the double bond within the macrocyclic ring. This remains a hypothetical application that warrants further investigation. The success of such a strategy would depend on factors such as the ring size being formed and the specific reaction conditions employed to favor intramolecular cyclization over intermolecular polymerization. acs.orgnih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing on "this compound" according to the provided outline. The search for specific applications of this exact compound in the synthesis of sesquiterpenes, meroterpenes, polyketides, alkaloids, and the specified heterocyclic systems did not yield relevant research findings.

The available scientific data predominantly focuses on the related, but structurally distinct, compound Triethyl phosphonoacetate and its various applications, particularly in the Horner-Wadsworth-Emmons reaction. enamine.netsigmaaldrich.comwikipedia.orgsigmaaldrich.comnih.gov Literature also exists for other analogues such as diethyl (dichloromethyl)phosphonate, which is used in the synthesis of 1,1-dichloroalkenes and terminal alkynes, and triethyl 2-chloro-2-phosphonoacetate, an intermediate for agrochemicals and pharmaceuticals. orgsyn.orgchemimpex.com

However, specific literature detailing the synthetic routes and research findings for This compound in the context of the requested outline sections (4.3.2, 4.3.3, 4.3.4, 4.4, 4.4.1, 4.4.2, and 4.5) is not present in the search results. Adhering to the strict instruction to focus solely on the specified compound and outline, the generation of a scientifically accurate and informative article is not feasible. To provide an article would require referencing different chemical entities, which would violate the explicit constraints of the request.

Specialized Applications in Biologically Active Molecule Synthesis

Asymmetric Synthesis of Chiral Cyclopropane (B1198618) Carboxylic Acids

While direct literature detailing the use of this compound for the asymmetric synthesis of chiral cyclopropane carboxylic acids is limited, its structural motifs suggest a strong potential for such applications. The gem-dichlorocyclopropane unit is a key structural element in a variety of biologically active molecules. nih.gov Methodologies for the synthesis of gem-dichlorocyclopropanes often involve the generation of dichlorocarbene. nih.gov

The related, non-chlorinated compound, triethyl phosphonoacetate, is utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce chiral 2-methylcyclopropanecarboxylic acid from (S)-propylene oxide. This highlights the utility of phosphonates in the synthesis of chiral cyclopropane structures. The asymmetric synthesis of chiral cyclopropanes is a significant area of research, with various methods being developed that employ different catalysts and reagents to achieve high enantioselectivity. rsc.orgnih.govresearchgate.netorganic-chemistry.org Given the established role of phosphonates in cyclopropane synthesis and the importance of the gem-dichloro moiety, this compound represents a promising, though not yet widely documented, reagent for the stereoselective synthesis of chiral gem-dichlorocyclopropane carboxylic acid derivatives.

Intermediates in Agrochemical (Herbicides, Insecticides) Development

The application of phosphonates and their derivatives as intermediates in the development of agrochemicals is well-established. The mono-chloro analog, Triethyl 2-chloro-2-phosphonoacetate, is a known intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. chemimpex.com This is largely due to the enhanced biological activity often observed in the resulting phosphonate-containing products. chemimpex.com

The gem-dichlorocyclopropane fragment is a particularly important pharmacophore in the agrochemical industry. nih.gov Its inclusion in a molecule can significantly enhance its insecticidal or fungicidal properties. This compound can serve as a valuable precursor for introducing this gem-dichlorocyclopropane unit into a target molecule.

Below is a table of notable agrochemicals that feature the gem-dichlorocyclopropane moiety, highlighting the importance of this structural unit and, by extension, the potential of its precursors.

| Agrochemical | Type | Structural Class |

| Cycloprothrin | Insecticide | Pyrethroid |

| Carpropamid | Fungicide | |

| WL 28325 | Fungicide |

This table illustrates agrochemicals containing the gem-dichlorocyclopropane fragment, a key moiety that can be synthesized from precursors like this compound. nih.gov

Building Blocks for Pharmaceutical and Fine Chemical Production

In the realm of pharmaceutical and fine chemical production, phosphonate reagents are indispensable tools for carbon-carbon bond formation. The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, is a widely used method for the synthesis of alkenes with high stereoselectivity, a critical consideration in the synthesis of complex, biologically active molecules. wikipedia.orgnumberanalytics.comnih.gov The use of alpha-substituted phosphonates, including alpha-halo phosphonates, in the HWE reaction allows for the introduction of additional functionality into the target molecule. chem-station.com

The mono-chloro analog, Triethyl 2-chloro-2-phosphonoacetate, is recognized for its role in pharmaceutical research, where it can be used to create compounds that target specific biological pathways. chemimpex.com While specific examples of commercial drugs synthesized directly from this compound are not readily found in the literature, its potential as a versatile building block is clear. It can be used to synthesize a variety of complex intermediates for the fine chemical industry. nih.gov

The versatility of the Horner-Wadsworth-Emmons reaction, and by extension the utility of phosphonate reagents like this compound, is demonstrated in the table below, which shows the reaction with various carbonyl compounds to form different alkene products.

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Product (Alkene) |

| Triethyl phosphonoacetate | Aldehyde | (E)-α,β-Unsaturated ester |

| Triethyl phosphonoacetate | Ketone | Tetrasubstituted alkene |

| Still-Gennari Phosphonate | Aldehyde | (Z)-α,β-Unsaturated ester |

This table provides examples of the Horner-Wadsworth-Emmons reaction, illustrating the types of transformations possible with phosphonate reagents. wikipedia.orgchem-station.com

Isotope Labeling Techniques for Mutagen Synthesis (e.g., Mutagen X)

A thorough review of the scientific literature did not yield any specific information regarding the use of this compound in isotope labeling techniques for the synthesis of mutagens. While isotope labeling is a crucial technique in mechanistic and metabolic studies, and phosphonates are used in the synthesis of a wide array of compounds, there is no documented application of this specific dichlorinated phosphonate for this purpose.

Computational and Spectroscopic Characterization of Triethyl 2,2 Dichloro 2 Phosphonoacetate

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules. For Triethyl 2,2-dichloro-2-phosphonoacetate, such studies would be invaluable in elucidating its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular geometries and electronic properties. An analysis of this compound using DFT methods would aim to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would shed light on the electronic structure, including the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Despite a thorough search, no specific DFT studies focused on the molecular geometry and electronic structure of this compound have been found.

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Analysis

Currently, there is no published research detailing ab initio or semi-empirical calculations for the reaction mechanisms of this compound.

Predictive Modeling for Structural Properties and Reactivity Trends

Predictive modeling, leveraging computational algorithms, can forecast the physical and chemical properties of a compound. For this compound, this would involve predicting properties such as its boiling point, density, and refractive index, which can be compared with experimental values. Moreover, predictive models can establish trends in reactivity within a series of related compounds. By comparing the dichlorinated species with its monochlorinated and non-chlorinated analogs, it would be possible to quantify the electronic and steric effects of the chlorine atoms on the phosphonate's reactivity.

Specific predictive modeling studies for the structural properties and reactivity trends of this compound are not available in the current body of scientific literature.

Transition State Analysis and Energy Barrier Calculations for Reaction Pathways

A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of activation energy barriers. For reactions involving this compound, computational methods would be used to locate the transition state structures and calculate their energies. This analysis provides quantitative insights into the feasibility and rate of a chemical reaction. Such calculations would be particularly insightful for understanding its utility in organic synthesis.

No literature detailing transition state analysis or energy barrier calculations for reaction pathways involving this compound could be identified.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural confirmation and analysis of chemical compounds. For a novel or less-studied compound like this compound, a full suite of spectroscopic data would be required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR) for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. For this compound, one would expect to see signals corresponding to the ethyl groups' methylene (B1212753) and methyl protons. The absence of a proton at the alpha-carbon, due to the two chlorine substituents, would be a key distinguishing feature compared to its non-chlorinated or monochlorinated analogs.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A ³¹P NMR spectrum of this compound would show a characteristic chemical shift that is sensitive to the electronic environment of the phosphorus atom. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon is expected to significantly influence this chemical shift.

Despite the fundamental importance of NMR data, specific ¹H NMR and ³¹P NMR spectra for this compound are not publicly available in peer-reviewed journals or spectral databases. For the related compound, Triethyl phosphonoacetate, ¹H NMR data shows characteristic signals for the ethyl groups and the methylene protons adjacent to the phosphorus atom. yale.edu

Information regarding the computational and spectroscopic characterization of this compound is not publicly available.

Despite a comprehensive search for scientific literature and spectroscopic databases, no experimental or computational data on the infrared (IR) or Raman spectroscopy of this compound could be located.

While the existence of the chemical compound with CAS number 5823-12-1 is documented, specific research findings detailing its vibrational analysis, which would be necessary to generate the requested article, are not present in the public domain. Searches for related compounds, such as Triethyl phosphonoacetate and its mono-chlorinated and fluorinated analogs, did yield spectroscopic information, but no such data was found for the dichloro- derivative.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the vibrational analysis of this compound as per the specified outline.

Q & A

Basic Questions

Q. What are the established synthetic routes for Triethyl 2,2-dichloro-2-phosphonoacetate, and how do reaction conditions influence yield and purity?

- Answer : A common method involves reacting α,α-dibromo-p-xylene derivatives with triethyl phosphite, followed by hydrolysis with concentrated HCl to yield phosphonic acid intermediates. Critical parameters include temperature control during reflux (typically 80–120°C) and stoichiometric ratios to minimize side reactions like incomplete chlorination or ester hydrolysis. For example, triethyl phosphite reacts with dibromo precursors under anhydrous conditions, with HCl reflux ensuring complete substitution of bromide by chloride . Post-synthesis purification via fractional distillation or crystallization is essential, as impurities (e.g., unreacted phosphite) can reduce catalytic activity in downstream applications.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- NMR : P NMR is critical for identifying the phosphonoacetate group, with a characteristic peak near δ 10–15 ppm. H NMR should show triplet signals for the ethyl ester groups (δ 1.2–1.4 ppm, CH) and a quartet for the methylene group (δ 4.1–4.3 ppm, CH) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.9978 (CHClOP), with fragment ions at m/z 245 (loss of Cl) and 199 (loss of POEt) .

- FT-IR : Strong P=O stretching vibrations at 1250–1280 cm and C-Cl stretches at 700–750 cm .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Answer : The compound is moisture-sensitive and may hydrolyze to phosphonic acid derivatives. Storage under inert gas (N or Ar) in airtight containers at 2–8°C is recommended. Avoid contact with strong oxidizers or bases, as exothermic decomposition may occur. Grounding equipment during transfer prevents static discharge, a precaution extrapolated from handling similar organophosphorus compounds .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions, and how do solvent effects modulate these pathways?

- Answer : The dichloro-phosphonoacetate group acts as a leaving group in SN reactions, with the phosphorus center stabilizing transition states through hyperconjugation. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by desolvating anions, while protic solvents (e.g., EtOH) favor hydrolysis. For example, in Suzuki-Miyaura couplings, the phosphonate ester undergoes transmetalation with palladium catalysts, where solvent choice (toluene vs. THF) impacts coordination efficiency and reaction rate .

Q. How do competing side reactions during synthesis (e.g., over-chlorination or ester cleavage) affect product distribution, and what strategies mitigate these issues?

- Answer : Over-chlorination can occur if excess PCl or SOCl is used, leading to tri- or tetrachlorinated byproducts. Kinetic control via low-temperature chlorination (−10°C) and stoichiometric monitoring (e.g., in situ P NMR) minimizes this. Ester cleavage is mitigated by avoiding aqueous workup until the final hydrolysis step. For instance, intermediate diethyl phosphonates are stabilized by anhydrous MgSO drying before HCl treatment .

Q. What contradictions exist in literature regarding the compound’s stability under acidic or basic conditions, and how can these discrepancies be resolved experimentally?

- Answer : Some studies report rapid hydrolysis of the phosphonoacetate group at pH < 2, while others note stability in dilute HCl. These discrepancies may arise from differences in solvent systems (e.g., aqueous vs. alcoholic HCl). Controlled experiments using P NMR to track hydrolysis kinetics in buffered solutions (pH 1–6) can clarify stability thresholds. For example, in 1M HCl/EtOH (1:1), hydrolysis to phosphonic acid occurs within 24 hours at 25°C, whereas neutral aqueous solutions show no degradation over 72 hours .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs), and how does its geometry influence ligand coordination?

- Answer : The phosphonate group chelates metal ions (e.g., Mo, Zr) to form MOFs with high thermal stability. The dichloroacetate moiety introduces steric hindrance, favoring octahedral coordination geometries over tetrahedral. For example, [(MoO)(xdp)(HO)]·2HO (xdp = phosphonated ligand) forms a layered structure where the dichloro groups limit interlayer π-π interactions, enhancing porosity .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps.

- Analytical Cross-Validation : Combine P NMR with X-ray crystallography for unambiguous structural confirmation.

- Safety Protocols : Conduct small-scale calorimetry to assess exothermic risks during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.